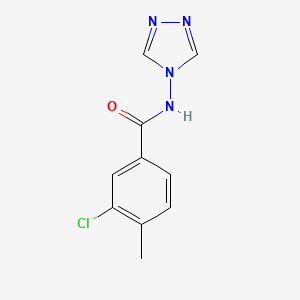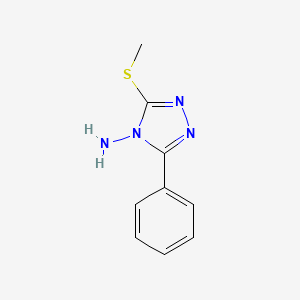![molecular formula C19H19F3N2O B5790629 N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5790629.png)
N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide
描述
N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide, commonly known as TFPB, is a chemical compound that has gained significant attention in the field of scientific research. TFPB is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is a member of the transient receptor potential (TRP) family of ion channels. The TRPM8 channel is primarily expressed in sensory neurons and is involved in the detection of cold temperatures, as well as the sensation of pain and inflammation.
科学研究应用
TFPB has been extensively used in scientific research to investigate the role of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in various biological processes. For example, TFPB has been used to study the involvement of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in the regulation of vascular tone, as well as the modulation of pain and inflammation. Additionally, TFPB has been used to investigate the potential therapeutic applications of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channel antagonists in the treatment of various diseases, including prostate cancer, bladder cancer, and neuropathic pain.
作用机制
TFPB acts as a potent and selective antagonist of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels, which are involved in the detection of cold temperatures and the sensation of pain and inflammation. By blocking the activity of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels, TFPB inhibits the influx of calcium ions into cells, which is necessary for the activation of downstream signaling pathways. This ultimately leads to the inhibition of various biological processes, including the regulation of vascular tone, pain, and inflammation.
Biochemical and Physiological Effects:
TFPB has been shown to inhibit the activation of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in a dose-dependent manner, with an IC50 value of approximately 5 nM. Additionally, TFPB has been shown to inhibit the cold-induced vasoconstriction of isolated rat tail arteries, suggesting a potential role for N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in the regulation of vascular tone. Furthermore, TFPB has been shown to inhibit the cold-induced activation of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in sensory neurons, resulting in the inhibition of pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of TFPB is its high potency and selectivity for N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels, which allows for the specific inhibition of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide-mediated biological processes. Additionally, TFPB is relatively easy to synthesize and purify, making it a readily available tool for scientific research. However, one limitation of TFPB is its potential off-target effects, which may lead to the inhibition of other ion channels or biological processes.
未来方向
There are several potential future directions for the use of TFPB in scientific research. For example, TFPB could be used to investigate the role of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in the regulation of other biological processes, such as cell proliferation and apoptosis. Additionally, TFPB could be used to investigate the potential therapeutic applications of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channel antagonists in the treatment of various diseases, including cancer and neuropathic pain. Furthermore, the development of more potent and selective N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channel antagonists could lead to the identification of novel therapeutic targets for the treatment of various diseases.
属性
IUPAC Name |
N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)15-9-10-17(24-11-5-2-6-12-24)16(13-15)23-18(25)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPWCUPTMKPJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5790561.png)
![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)

![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5790576.png)
![4-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5790577.png)

![4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5790595.png)



![benzyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5790623.png)


![1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5790638.png)